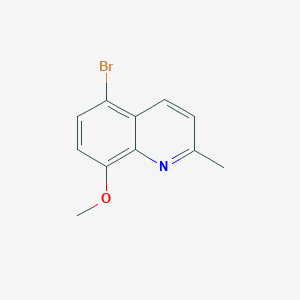

5-Bromo-8-methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBRCJBMVOOJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405811 | |

| Record name | 5-bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103862-55-1 | |

| Record name | 5-bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline

CAS Number: 103862-55-1

This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic building block with significant potential in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role as a versatile intermediate in the creation of biologically active molecules.

Core Compound Data

This compound is a substituted quinoline derivative. The strategic placement of the bromo, methoxy, and methyl groups on the quinoline scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of oncology and infectious diseases.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 103862-55-1 | [3] |

| Molecular Formula | C₁₁H₁₀BrNO | [3] |

| Molecular Weight | 252.11 g/mol | [3] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 341 °C | [1] |

| Purity | ≥98% (typical) | [3] |

| Appearance | Not specified (often a solid) | |

| Storage | Room temperature, dry | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by functional group manipulation. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a viable route.[4][5] This would be followed by a bromination step.

Proposed Synthesis Workflow

A potential synthetic route to this compound is outlined below. This workflow is based on established quinoline synthesis methodologies.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methoxy-2-methylquinoline

This protocol is a general representation of the Doebner-von Miller reaction adapted for the synthesis of the quinoline core.

Materials:

-

2-Methoxyaniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Solvent (e.g., water or ethanol)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-methoxyaniline in the chosen solvent.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Introduce the oxidizing agent to the reaction mixture.

-

Add crotonaldehyde dropwise to the mixture. The reaction is often exothermic and may require cooling.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 8-methoxy-2-methylquinoline.

Experimental Protocol: Bromination of 8-Methoxy-2-methylquinoline

This protocol describes the subsequent bromination to yield the final product.

Materials:

-

8-Methoxy-2-methylquinoline

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetonitrile or chloroform)

Procedure:

-

Dissolve 8-methoxy-2-methylquinoline in the chosen solvent in a reaction flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anticancer and antimalarial agents.[1][2] The bromo-substituent at the 5-position is particularly useful for introducing further molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the bromine atom allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This enables the attachment of various aryl and heteroaryl groups, leading to a diverse library of novel compounds for biological screening.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Solvent system (e.g., dioxane/water or toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Role as a PI3K/Akt/mTOR Pathway Inhibitor Precursor

The quinoline scaffold is a known pharmacophore in the design of inhibitors for various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. Derivatives of this compound can be synthesized to explore their potential as inhibitors of this critical cancer-related pathway.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] As a laboratory chemical, standard precautions such as wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area are required.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in constructing complex molecular architectures, particularly through well-established synthetic transformations like the Suzuki-Miyaura coupling, makes it a compound of high interest for medicinal chemists and researchers in drug discovery. The potential for its derivatives to interact with key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding for professionals working with this promising compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline

This technical guide provides a concise overview of the fundamental physicochemical properties of 5-Bromo-8-methoxy-2-methylquinoline, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The core quantitative data for this compound has been compiled and is presented for easy reference.

| Property | Value | Source |

| Molecular Weight | 252.11 g/mol | [1][2] |

| Molecular Formula | C11H10BrNO | [1][2] |

| CAS Number | 103862-55-1 | [1][2] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

Experimental Protocols

Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound is not available in the public search results. This compound is categorized as a protein degrader building block, suggesting its potential utility in the development of PROTACs or other targeted protein degradation technologies; however, specific applications or elucidated pathways have not been documented in the provided search results.[2]

Visualizations

While specific experimental workflows for this compound are not detailed in the available literature, the following diagram illustrates a generic workflow for the characterization of a novel chemical compound.

Caption: Generic workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry. This document compiles available data on its fundamental physical characteristics and outlines relevant experimental protocols for their determination.

Core Physical Properties

This compound is a solid at room temperature. The core physical and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |

| Molecular Weight | 252.11 g/mol | [1][2] |

| CAS Number | 103862-55-1 | [1][2] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 341 °C | [1] |

| Purity | Typically ≥98% | [2] |

| Appearance | Solid | |

| Storage | Room temperature, dry | [1] |

Experimental Protocols

Synthesis of 5-Bromo-8-methoxyquinoline (Analogue)

A documented synthesis of the closely related compound, 5-bromo-8-methoxyquinoline, provides a procedural basis.[3]

Materials:

-

8-methoxyquinoline

-

Bromine

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (AcOEt)

-

Hexane

Procedure:

-

A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[3]

-

The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the organic layer is washed three times with 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[3]

General Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

-

Dry, finely powdered sample of the compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

General Protocol for Solubility Determination

The solubility of a compound in various solvents can be determined through systematic testing.

Materials:

-

Sample of the compound

-

A range of solvents (e.g., water, ethanol, acetone, chloroform, DMSO)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is considered insoluble or partially soluble.

-

For quantitative analysis, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

General Protocol for Acquiring NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.

Materials:

-

Sample of the compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR and ¹³C NMR spectra using standard pulse sequences. The acquisition parameters, such as the number of scans and relaxation delay, may be adjusted to obtain a good signal-to-noise ratio.

-

Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Spectral Data (Reference from Analogue: 5-Bromo-8-methoxyquinoline)

-

¹H NMR (400 MHz, CDCl₃) δ/ppm: 8.89-8.91 (dd, 1H, H-2, J₂₃= 4.0 Hz, J₂₄= 1.2 Hz), 8.43 (dd, 1H, H-4, J₄₃= 8.4 Hz, J₄₂= 1.6 Hz), 7.66 (d, 1H, H-6, J₆₇= 8.4 Hz), 7.49 (dd, 1H, H-3, J₃₂= 4.0 Hz, J₃₄= 8.4 Hz), 6.87 (d, 1H, H-7, J₇₆= 8.4 Hz), 4.04 (s, OCH₃).[3]

-

¹³C NMR (100 MHz, CDCl₃) δ/ppm: 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[3]

-

IR (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[3]

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and physical characterization of a chemical compound.

Caption: A logical flow diagram for a single physical property measurement experiment.

References

Navigating the Solubility Landscape of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide

For Immediate Release

Introduction: The Quinoline Scaffold in Research

Quinoline and its derivatives are fundamental heterocyclic aromatic compounds extensively utilized in medicinal chemistry and materials science.[1] The physicochemical properties of substituted quinolines, such as 5-Bromo-8-methoxy-2-methylquinoline, are of paramount importance for their application, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its experimental determination.

Qualitative Solubility Profile of Quinoline Derivatives

While specific data for this compound is sparse, the general solubility characteristics of the parent quinoline molecule and other derivatives offer valuable insights. Quinoline itself is characterized as being only slightly soluble in cold water but readily dissolves in hot water and a majority of organic solvents.[1] The solubility of substituted quinolines can be influenced by the nature and position of the substituent groups. For instance, some brominated quinoline derivatives have been noted to be marginally soluble in a mixture of methanol and acetone.[2] Ionic liquids based on quinoline have shown solubility in various alcohols like methanol, ethanol, and isopropanol, but are insoluble in less polar solvents such as ether.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. To facilitate future research and data consolidation, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Water (pH 7.4) | e.g., 37 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, two primary methods are recommended: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[3]

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

-

After the incubation period, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method against a calibration curve.[4]

-

The experiment should be performed in triplicate to ensure accuracy.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro assays.[5][6]

Objective: To determine the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into an aqueous buffer.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the aqueous buffer to the wells.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[6]

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[7]

-

Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide equips researchers with the necessary background and methodologies to perform this critical analysis. The provided experimental protocols for thermodynamic and kinetic solubility, along with the structured format for data presentation, aim to standardize future investigations and facilitate a deeper understanding of the physicochemical properties of this and other vital quinoline derivatives. The application of these standardized methods will be instrumental in advancing the research and development of novel compounds for various scientific applications.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

Technical Guide: Spectral Data of 5-Bromo-8-methoxy-2-methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the spectral characteristics of 5-bromo-8-methoxy-2-methylquinoline. Despite a comprehensive search of available scientific literature, complete experimental spectral data (NMR, IR, MS) for this compound could not be located. However, this guide provides detailed spectral data for the closely related compound, 5-bromo-8-methoxyquinoline, to serve as a valuable reference. Furthermore, standardized experimental protocols for acquiring NMR, IR, and mass spectrometry data are presented to guide researchers in the characterization of this and similar quinoline derivatives.

Introduction

This compound is a substituted quinoline derivative. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial and anticancer properties. The precise characterization of these molecules is crucial for drug discovery and development, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental to confirming their chemical structures.

This document aims to provide a comprehensive resource on the spectral data of this compound. Due to the current lack of published experimental data for this specific compound, we present the spectral data for the analogous compound, 5-bromo-8-methoxyquinoline, as a foundational reference.

Spectral Data

While specific experimental data for this compound is not available in the reviewed literature, the data for the structurally similar 5-bromo-8-methoxyquinoline is provided below for comparative purposes. The addition of a methyl group at the 2-position in the target compound would be expected to introduce a characteristic singlet in the upfield region of the 1H NMR spectrum (around 2.5-2.8 ppm) and corresponding signals in the 13C NMR spectrum.

NMR and IR Spectral Data for 5-Bromo-8-methoxyquinoline

The following tables summarize the reported NMR and IR spectral data for 5-bromo-8-methoxyquinoline[1].

Table 1: 1H NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 8.89-8.91 | dd | J2,3= 4.0, J2,4= 1.2 | H-2 |

| 8.43 | dd | J4,3= 8.4, J4,2= 1.6 | H-4 |

| 7.66 | d | J6,7= 8.4 | H-6 |

| 7.49 | dd | J3,2= 4.0, J3,4= 8.4 | H-3 |

| 6.87 | d | J7,6= 8.4 | H-7 |

| 4.04 | s | - | -OCH3 |

Table 2: 13C NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

| Chemical Shift (δ/ppm) | Assignment |

| 152.2 | C-8 |

| 149.7 | C-2 |

| 140.8 | C-8a |

| 135.5 | C-4 |

| 130.0 | C-6 |

| 128.1 | C-4a |

| 122.8 | C-3 |

| 111.8 | C-5 |

| 108.1 | C-7 |

| 56.2 | -OCH3 |

Table 3: IR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

| Wavenumber (ν/cm-1) | Assignment |

| 2915, 2848 | C-H stretching (aliphatic) |

| 1600, 1588, 1500 | C=C and C=N stretching (aromatic) |

| 1460 | C-H bending |

| 1352, 1300 | C-O stretching (aryl ether) |

Experimental Protocols

The following are general methodologies for the acquisition of spectral data for quinoline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Process the data similarly to the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm-1.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

-

Typical mass range: m/z 50-500.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectral analysis of a synthesized chemical compound.

Caption: General workflow from compound synthesis to structural confirmation.

Caption: Detailed workflow for NMR, IR, and MS data acquisition.

References

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxy-2-methylquinoline is a halogenated quinoline derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree, marked the beginning of extensive research into the medicinal properties of quinoline derivatives.

The late 19th century witnessed the development of several seminal synthetic methods for the quinoline core, including the Skraup synthesis (1880) and the Friedländer synthesis (1882). These classical reactions laid the groundwork for the preparation of a diverse library of substituted quinolines, enabling the exploration of their structure-activity relationships.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the closely related compound, 5-bromo-8-methoxyquinoline, as detailed in a 2016 reinvestigation of its synthesis.[1] Data from commercial suppliers for this compound is also included.[2]

Table 1: Physical Properties

| Property | Value | Source |

| Melting Point | 114 °C | [2] |

| Molecular Formula | C₁₁H₁₀BrNO | [3] |

| Molecular Weight | 252.11 g/mol | [3] |

Table 2: Spectroscopic Data for 5-Bromo-8-methoxyquinoline

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | [1] |

| Infrared (IR) | ν (cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-bromo-substituted 8-methoxyquinolines typically involves the electrophilic bromination of an 8-methoxyquinoline precursor. The methoxy group at the 8-position is an activating group, directing the incoming electrophile to the electron-rich positions of the benzene ring.

General Synthetic Approach: Electrophilic Bromination

A common and effective method for the synthesis of 5-bromo-8-methoxyquinoline involves the direct bromination of 8-methoxyquinoline. This reaction serves as a representative protocol for the synthesis of the core structure of the target compound.

References

Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxy-2-methylquinoline emerges as a promising scaffold in medicinal chemistry, positioned as a key intermediate for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, its structural analogues have demonstrated significant potential in oncology, particularly as inhibitors of critical cellular pathways. This technical guide consolidates the current understanding of this compound, proposing data-driven potential research avenues. It provides a foundation for its synthetic derivatization and outlines detailed experimental protocols for the evaluation of its biological activity, aiming to accelerate its journey from a laboratory chemical to a potential clinical candidate.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The inherent biological activity of the quinoline ring system, coupled with its synthetic tractability, makes it a privileged structure for the development of novel pharmaceuticals. The subject of this guide, this compound, is a functionalized quinoline derivative that holds significant promise as a versatile building block for creating new chemical entities with therapeutic potential.[1][3] Its strategic bromination at the C5 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Current Landscape and Potential Research Directions

Currently, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][3] However, the known biological activities of structurally similar quinoline derivatives suggest several promising research directions for this compound and its progeny.

Anticancer Activity: Targeting Epigenetic and Signaling Pathways

Recent research has highlighted the potential of quinoline derivatives as potent anticancer agents.[4] A notable study on 5-methoxyquinoline derivatives identified potent inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[5] This suggests a compelling avenue of investigation for this compound derivatives.

Another potential target is the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer. A study on an indolo[2,3-b] quinoline derivative containing an 8-methoxy group demonstrated significant antitumor activity by modulating this pathway.[6][7]

Proposed Research Workflow for Anticancer Evaluation:

Caption: Proposed workflow for anticancer drug discovery.

Antimalarial and Antimicrobial Potential

Historically, quinoline derivatives have been pivotal in the fight against malaria. The 8-methoxyquinoline scaffold, in particular, is a key feature of the antimalarial drug primaquine. This historical success, combined with the continuous need for new antimalarial agents due to growing drug resistance, positions this compound as a valuable starting point for the development of novel antimalarial compounds. Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting another potential therapeutic application.[8]

Synthesis and Derivatization Strategies

The synthetic versatility of this compound is a key asset for its exploration in drug discovery. The bromine atom at the C5 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Synthesis of the Core Scaffold

While a direct, high-yield synthesis for this compound is not extensively detailed in the available literature, a plausible synthetic route can be inferred from related syntheses. A common method for quinoline synthesis is the Doebner-von Miller reaction or variations thereof. A potential synthetic pathway is outlined below.

Synthetic Workflow for this compound:

Caption: Proposed synthesis of the core scaffold.

Derivatization via Cross-Coupling Reactions

The C5-bromo substituent is a versatile handle for introducing molecular diversity. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for this purpose.

Derivatization Workflow:

Caption: Derivatization via cross-coupling reactions.

Experimental Protocols

To facilitate research in this area, detailed experimental protocols for key synthetic and biological assays are provided below, adapted from literature on related compounds.

General Synthesis of 5-Bromo-8-methoxyquinoline Derivatives

This protocol is adapted from the synthesis of related 5-bromo-8-methoxyquinoline compounds.[9]

Materials:

-

8-methoxyquinoline

-

Bromine

-

Chloroform (CHCl3)

-

Dichloromethane (CH2Cl2)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethyl acetate (AcOEt)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-methoxyquinoline (1.0 eq) in distilled CH2Cl2.

-

Prepare a solution of bromine (1.1 eq) in CHCl3.

-

Add the bromine solution dropwise to the 8-methoxyquinoline solution in the dark at room temperature over 10 minutes.

-

Stir the reaction mixture for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with 5% NaHCO3 solution (3 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with an AcOEt/hexane gradient.

EZH2 Inhibition Assay

This protocol is based on the methods described for the evaluation of 5-methoxyquinoline derivatives as EZH2 inhibitors.[5]

Materials:

-

Recombinant human EZH2 enzyme complex

-

S-adenosyl-L-methionine (SAM)

-

Histone H3 peptide substrate

-

AlphaLISA detection kit (or equivalent)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound dilutions, EZH2 enzyme complex, and histone H3 peptide substrate.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing acceptor beads and biotinylated anti-H3K27me3 antibody.

-

Incubate in the dark to allow for bead binding.

-

Read the plate on an appropriate plate reader (e.g., EnVision).

-

Calculate IC50 values from the dose-response curves.

Cell Viability (MTT) Assay

This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Quantitative Data from Related Studies

To provide a benchmark for future research, the following table summarizes the biological activity of selected 5-methoxyquinoline derivatives from a study on EZH2 inhibitors.[5]

| Compound ID | R1 (at C2) | R2 (at C4) | EZH2 IC50 (µM) | HCT15 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 1 | -Cl | 1-benzylpiperidin-4-amine | 28 | >50 | >50 |

| 5k | 4-methyl-1,4-diazepan-1-yl | 1-methylpiperidin-4-amine | 1.2 | 5.6 | 2.45 |

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the C5 position make it an attractive starting point for medicinal chemistry campaigns. Based on the compelling biological activities of its close analogues, future research should prioritize the synthesis of a diverse library of C5-substituted derivatives and their systematic evaluation as anticancer and antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations, with the ultimate goal of translating the chemical potential of this compound into tangible therapeutic benefits.

References

- 1. This compound [myskinrecipes.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. This compound [myskinrecipes.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential biological activities based on structurally related compounds.

Core Compound Properties

This compound is a substituted quinoline with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol .[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 103862-55-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |

| Molecular Weight | 252.11 g/mol | [1][3] |

| Melting Point | 114°C | [1] |

| Boiling Point | 341°C | [1] |

| Purity | Typically ≥96% | [2] |

Synthesis of this compound

References

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Safety, Handling, and Potential Applications

Disclaimer: Limited direct experimental data exists for 5-Bromo-8-methoxy-2-methylquinoline in publicly available literature. This guide provides a comprehensive overview based on available safety data, information on structurally related compounds, and inferred scientific principles. The experimental protocols and potential biological activities described herein are based on analogous compounds and should be treated as predictive. All laboratory work should be conducted with appropriate safety precautions and after a thorough, independent risk assessment.

Introduction

This compound is a halogenated and methylated derivative of 8-methoxyquinoline. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the safety, handling, and potential synthetic routes and biological relevance of this compound.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties [1][2][3]

| Property | Value |

| CAS Number | 103862-55-1 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Melting Point | 114°C |

| Boiling Point | 341°C |

| Flash Point | 160°C |

| Purity | Typically ≥98% |

| Appearance | Not specified, likely a solid at room temperature. |

| Storage | Room temperature, in a dry, well-ventilated place. |

Table 2: Hazard Identification and Safety Precautions [1][4]

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | No data available | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Acute Toxicity (Dermal) | No data available | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Skin Corrosion/Irritation | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Table 3: First Aid Measures [1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Table 4: Handling and Personal Protective Equipment (PPE) [1][4]

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Experimental Protocols

Proposed Synthesis of 2-Methyl-8-methoxyquinoline (Precursor)

A known method for the synthesis of 2-methyl-8-methoxyquinoline involves the reaction of 2-aminoanisole with crotonaldehyde in the presence of an acid catalyst.[5]

Materials:

-

2-Aminoanisole

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a reaction vessel, dissolve 2-aminoanisole in a suitable solvent.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Slowly add crotonaldehyde to the reaction mixture, maintaining temperature control.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-methyl-8-methoxyquinoline by column chromatography or recrystallization.

Proposed Bromination of 2-Methyl-8-methoxyquinoline

The bromination of the precursor is expected to yield this compound. This proposed method is adapted from the bromination of 8-methoxyquinoline.[6]

Materials:

-

2-Methyl-8-methoxyquinoline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., chloroform, dichloromethane, or acetic acid)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-methyl-8-methoxyquinoline in the chosen solvent in a reaction flask protected from light.

-

Prepare a solution of bromine or NBS in the same solvent.

-

Slowly add the bromine or NBS solution dropwise to the quinoline solution at ambient temperature with stirring.

-

Stir the reaction mixture for a period of time (e.g., 24-48 hours), monitoring the reaction by TLC.

-

Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to quench any remaining bromine and neutralize any acid formed.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography (e.g., silica gel with an eluent such as ethyl acetate/hexane) or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential, though unconfirmed, biological signaling pathway that related compounds are known to affect.

References

- 1. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Safety Data Sheet [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of 5-Bromo-8-methoxy-2-methylquinoline, a quinoline derivative with potential as an anticancer agent. While direct experimental data on this specific compound is limited, this guide synthesizes information from closely related derivatives to propose a plausible mechanism centered on the modulation of the orphan nuclear receptor Nur77. This document details the synthesis, proposed signaling pathways, and relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs. This compound is a synthetic quinoline derivative that serves as an important intermediate in the development of novel therapeutic agents.[1][2] Its structural features suggest potential bioactivity, particularly in the context of cancer therapy, where quinoline-based compounds have shown promise in modulating various signaling pathways.[3]

This guide focuses on elucidating the potential mechanism of action of this compound. Based on compelling evidence from a series of structurally related compounds, we hypothesize that its primary anticancer activity is mediated through the modulation of the orphan nuclear receptor Nur77, leading to apoptosis via Nur77-dependent autophagy and endoplasmic reticulum (ER) stress.

Synthesis of this compound and Derivatives

A key study by an anonymous research group outlines the synthesis of a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives. This synthesis involves a multi-step process, likely starting from a precursor similar to this compound, followed by nucleophilic substitution and subsequent derivatization.

Experimental Workflow for Synthesis of a Related Derivative (Hypothetical)

Proposed Mechanism of Action: Nur77 Modulation

The primary hypothesized mechanism of action for the anticancer effects of compounds based on the this compound scaffold is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[5]

Binding to Nur77

It is proposed that this compound, or more specifically its derivatives, can directly bind to the ligand-binding domain of Nur77. This interaction is a critical initiating event in the downstream signaling cascade. While the precise binding affinity (KD) of the parent compound is not yet determined, a lead derivative from a key study demonstrated a KD value of 3.58 ± 0.16 μM, indicating a strong interaction.

Upregulation and Subcellular Translocation of Nur77

Binding of the compound to Nur77 is hypothesized to upregulate its expression. More importantly, it is proposed to induce the translocation of Nur77 from the nucleus to the cytoplasm, specifically to the mitochondria and the endoplasmic reticulum.[6] This subcellular relocalization is a key step in switching Nur77's function from a nuclear transcription factor to a pro-apoptotic protein.[5][7]

Induction of Apoptosis via Nur77-Dependent Pathways

The cytoplasmic Nur77 is believed to initiate apoptosis through two interconnected pathways:

-

Mitochondrial Pathway: At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade.[5]

-

Endoplasmic Reticulum (ER) Stress: The compound-induced Nur77 modulation is also linked to the induction of ER stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Persistent ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.[2]

-

Autophagy: The ER stress induced by Nur77 modulation can subsequently trigger autophagy, a cellular process of self-digestion.[2] In the context of cancer therapy, autophagy can have a dual role. However, in this proposed mechanism, it is believed to be a pro-death signal, contributing to the overall apoptotic outcome.

Proposed Signaling Pathway

Quantitative Data

While specific quantitative data for this compound is not available, the following table summarizes the key quantitative findings for a potent derivative, designated as Compound 10g in a pivotal study. This data provides a benchmark for the expected activity of compounds with this core structure.

| Parameter | Value | Cell Lines | Method |

| Nur77 Binding Affinity (KD) | 3.58 ± 0.16 μM | - | Surface Plasmon Resonance |

| IC50 (Antiproliferative Activity) | < 2.0 μM | Various hepatoma cells | MTT Assay |

| Toxicity to Normal Cells (IC50) | > 50 μM | LO2 (normal liver cells) | MTT Assay |

Experimental Protocols

This section provides an overview of the key experimental protocols that would be necessary to validate the hypothesized mechanism of action for this compound.

Nur77 Binding Assay (Surface Plasmon Resonance)

This assay is crucial to determine the direct interaction and binding affinity between the compound and the Nur77 protein.

-

Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip.

-

Binding: A series of concentrations of this compound are flowed over the chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.

-

Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the ER stress pathway.

-

Protein Extraction: Cells treated with the compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4) followed by HRP-conjugated secondary antibodies.[8][9][10]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blotting

Autophagy Detection

Several methods can be employed to monitor autophagy.

-

LC3-II Conversion by Western Blot: An increase in the ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) is a hallmark of autophagy.[11][12]

-

p62/SQSTM1 Degradation by Western Blot: p62 is a protein that is selectively degraded during autophagy, so a decrease in its levels indicates autophagic flux.[11]

-

Fluorescence Microscopy of LC3 Puncta: Cells are transfected with a GFP-LC3 plasmid. Upon induction of autophagy, GFP-LC3 redistributes from a diffuse cytoplasmic pattern to distinct puncta, which can be visualized and quantified using fluorescence microscopy.[11]

Nur77 Subcellular Localization Assay

This assay determines the location of Nur77 within the cell.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunofluorescence Staining: Cells are incubated with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

-

Microscopy: The subcellular localization of Nur77 is visualized using a fluorescence microscope. Cytoplasmic and nuclear fractions can also be separated and analyzed by Western blot.[13][14]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a promising class of anticancer agents. The proposed mechanism of action, centered on the modulation of Nur77, offers a novel therapeutic strategy. However, it is imperative to conduct further research to:

-

Confirm the direct interaction of this compound with Nur77 and determine its binding affinity.

-

Elucidate the precise molecular details of how this interaction leads to Nur77 translocation and the induction of ER stress and autophagy.

-

Perform in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Conduct structure-activity relationship (SAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

This technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications for the treatment of cancer.

References

- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. 2.12. Western Blot Analysis for Protein Expression Related to ER Stress [bio-protocol.org]

- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Import and Export Signals Control the Subcellular Localization of Nurr1 Protein in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents.[1][2] Its quinoline core, substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile scaffold for further chemical modifications and the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 103862-55-1 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| Molecular Weight | 252.11 g/mol | [1] |

| Melting Point | 114°C | [1] |

| Boiling Point | 341°C | [1] |

Synthetic Strategy

The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] The subsequent step is the regioselective bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-position (para) of the quinoline ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of 2-methylquinolines.

Materials:

-

2-Methoxyaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene (oxidizing agent)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.

-

To this mixture, add nitrobenzene.

-

Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of this compound

This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.[5]

Materials:

-

8-Methoxy-2-methylquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Alumina for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Prepare a solution of bromine in the same solvent.

-

Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room temperature over a period of 10-15 minutes in the dark.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a short column of alumina, eluting with a mixture of hexane and ethyl acetate to yield this compound as a solid. A high yield is anticipated based on analogous reactions.[5]

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Concentrated acids and bases are corrosive. Handle with appropriate care.

-

Organic solvents are flammable. Avoid open flames.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

The provided protocols offer a reliable and efficient pathway for the synthesis of this compound. This valuable intermediate can be utilized in various downstream applications, particularly in the development of novel pharmaceuticals. Careful execution of these procedures and adherence to safety guidelines are essential for successful synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 5-Bromo-8-methoxy-2-methylquinoline, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process commencing with the construction of the quinoline core via a Doebner-von Miller reaction, followed by regioselective bromination.

Experimental Workflow

The overall synthetic strategy involves two sequential chemical transformations. The first step is the acid-catalyzed cyclization of o-anisidine with crotonaldehyde to form 8-methoxy-2-methylquinoline. The subsequent step is the selective bromination of the quinoline ring at the C-5 position.

Figure 1. Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 8-methoxy-2-methylquinoline

This procedure is adapted from the Doebner-von Miller reaction for the synthesis of substituted quinolines.

Materials:

-

o-Anisidine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine (1 equivalent) and concentrated hydrochloric acid is prepared.

-

The mixture is heated, and a solution of crotonaldehyde (1.2 equivalents) in a minimal amount of ethanol is added dropwise with stirring.

-

After the addition is complete, concentrated sulfuric acid is carefully added to the reaction mixture.

-

The mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The acidic solution is neutralized with a concentrated sodium hydroxide solution until a basic pH is achieved.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 8-methoxy-2-methylquinoline.

Step 2: Synthesis of this compound

This protocol is based on the highly regioselective bromination of 8-methoxyquinoline.[3][4]

Materials:

-

8-methoxy-2-methylquinoline

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

8-methoxy-2-methylquinoline (1 equivalent) is dissolved in dichloromethane in a round-bottom flask protected from light.

-

A solution of bromine (1.1 equivalents) in dichloromethane is added dropwise to the quinoline solution at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with a saturated sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a solid. A 92% yield has been reported for the analogous bromination of 8-methoxyquinoline.[3][4]

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| o-Anisidine | C₇H₉NO | 123.15 | Liquid | >98 |

| Crotonaldehyde | C₄H₆O | 70.09 | Liquid | >99 |

| 8-methoxy-2-methylquinoline | C₁₁H₁₁NO | 173.21 | Solid | >95 |

| This compound | C₁₁H₁₀BrNO | 252.11 | Solid | >98 |

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines

For Researchers, Scientists, and Drug Development Professionals